molecular formula C22H21F3N6O B14926597 1-ethyl-3,6-dimethyl-N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-ethyl-3,6-dimethyl-N-{4-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14926597
M. Wt: 442.4 g/mol
InChI Key: OAJTUZWJSNDKAC-UHFFFAOYSA-N
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Description

1-ETHYL-3,6-DIMETHYL-N~4~-{4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process. One common approach is the cyclocondensation reaction between a suitable hydrazine and a carbon unit such as 1,3-dicarbonyl compounds or β-enaminones . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 1-ETHYL-3,6-DIMETHYL-N~4~-{4-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the trifluoromethyl group and the pyrazolo[3,4-b]pyridine core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21F3N6O

Molecular Weight

442.4 g/mol

IUPAC Name

1-ethyl-3,6-dimethyl-N-[4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H21F3N6O/c1-5-30-20-19(14(4)28-30)17(10-12(2)26-20)21(32)27-15-6-8-16(9-7-15)31-13(3)11-18(29-31)22(23,24)25/h6-11H,5H2,1-4H3,(H,27,32)

InChI Key

OAJTUZWJSNDKAC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=CC=C(C=C3)N4C(=CC(=N4)C(F)(F)F)C)C

Origin of Product

United States

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